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This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions to address specific
issues encountered during experiments related to minimizing relapse in high-angle mandibular
advancement Bilateral Sagittal Split Osteotomy (BSSO).

Frequently Asked Questions (FAQS)

Q1: What are the primary factors contributing to relapse in high-angle mandibular advancement
BSSO?

Al: Relapse following BSSO in high-angle patients is multifactorial. Key contributing factors
include the magnitude of mandibular advancement, improper seating of the condyles, the
tension from soft tissues and muscles, the type of surgical fixation, and postoperative condylar
resorption.[1][2][3] High mandibular plane angle cases are particularly prone to horizontal
relapse.[1][4]

Q2: How does the magnitude of mandibular advancement influence stability?
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A2: There is a positive correlation between the amount of mandibular advancement and the
degree of skeletal relapse.[5] Advancements of 6 to 7 mm or more are associated with a higher
predisposition to horizontal relapse.[1][4] For advancements exceeding 8.5 mm, a significant
increase in relapse has been observed.

Q3: What is the role of the condylar position in post-surgical stability?

A3: Proper seating of the condyles in the glenoid fossa during surgery is critical for post-
operative stability.[1][2] Failure to achieve a passive and repeatable condylar position can lead
to a discrepancy between the planned and actual postoperative occlusion, resulting in early
relapse.[2] Post-surgical condylar displacement and subsequent remodeling are significant
factors in both early and late relapse.[6][7]

Q4: Which fixation method is superior for stability in high-angle BSSO: rigid or semi-rigid?

A4: Rigid internal fixation is the standard of care and has been shown to improve post-surgical
stability in most cases.[2] Studies comparing different rigid fixation methods, such as bicortical
screws and miniplates, have shown some differences. While short-term relapse rates are
comparable, some long-term studies suggest a higher rate of relapse in patients treated with
bicortical screws compared to miniplates.[1] Ultimately, the choice of fixation can depend on the
surgeon's preference and the specific clinical scenario.[8]

Q5: Does an accompanying genioplasty affect the stability of the mandibular advancement?

A5: Advancement genioplasty, when performed in conjunction with mandibular advancement
BSSO and with rigid internal fixation, has been shown to be a stable procedure with no
significant long-term relapse of the chin position.[9][10]

Q6: What are the key orthodontic considerations to minimize relapse?

A6: Pre-surgical and post-surgical orthodontic management is crucial for stability. This includes
achieving a stable occlusion and managing the dental compensations.[11] Post-operative
elastic therapy can help guide the mandible into its final occlusion as the swelling subsides.[12]
The interaction between orthodontic therapy and the surgical plan must be carefully
coordinated to ensure a balanced and stable result.[11]
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Troubleshooting Guides

Problem 1: Early Postoperative Relapse (within 6 weeks)

Possible Cause Troubleshooting/Investigative Steps

Review intraoperative records and postoperative
Improper Condylar Seating imaging (e.g., CBCT) to assess condylar

position.[2]

Evaluate the stability of the fixation plates and
Inadequate Fixation screws on postoperative radiographs. Assess

for any signs of hardware failure.

Compare postoperative cephalometric analysis
Surgical Inaccuracy with the initial surgical plan to identify any

discrepancies in the achieved movement.

Inquire about the patient's adherence to the
Premature Functional Loading prescribed soft diet and restricted jaw function.
[12]

Assess the tension of the suprahyoid and
Soft Tissue Rebound pterygomasseteric muscles. Consider

physiotherapy to aid in muscle adaptation.

Problem 2: Late Postoperative Relapse (>6 months)
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Possible Cause

Troubleshooting/Investigative Steps

Progressive Condylar Resorption (PCR)

Perform serial imaging (CBCT or MRI) to
evaluate changes in condylar volume and
morphology.[6][13] PCR is more common in
female patients with high mandibular plane
angles.[2][13]

Unfavorable Growth/Remodeling

In younger patients, assess for any residual
mandibular growth that may contribute to

relapse.[1]

Occlusal Instability

Conduct a thorough occlusal analysis to identify
any premature contacts or interferences that

may be driving the relapse.

Insufficient Orthodontic Retention

Verify the patient's compliance with the

prescribed orthodontic retention protocol.

Data Presentation

Table 1: Comparison of Relapse Rates with Different Fixation Methods in Mandibular

Advancement BSSO

Short-Term Relapse (at

Fixation Method .
Point B)

Long-Term Relapse (at
Point B)

Bicortical Screws 1.5% - 32.7%

2.0% - 50.3%

Miniplates 1.5% - 18.0%

1.5% - 8.9%

Bioresorbable Bicortical
10.4% - 17.4%
Screws

Not specified

Data synthesized from a

systematic review.[1]

Table 2: Factors Associated with Increased Relapse in High-Angle Patients
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Associated Relapse
Factor Reference
Pattern

High Mandibular Plane Angle Increased horizontal relapse [1114]

Large Mandibular _
Increased horizontal relapse [1][5]
Advancement (>7mm)

Counter-clockwise Rotation of Late vertical and horizontal

Mandible relapse

Postoperative Decrease in o )
Significant horizontal relapse [6]
Condylar Volume

Experimental Protocols

Protocol 1: Cephalometric Analysis for Assessing Postoperative Skeletal Relapse

¢ Image Acquisition: Obtain standardized lateral cephalograms at the following time points:

[¢]

T1: Pre-surgery

[¢]

T2: Immediately post-surgery (within 1 week)

o

T3: 6 months post-surgery

o

T4: 1 year post-surgery and annually thereafter for long-term follow-up.

o Landmark Identification: Digitize and identify key cephalometric landmarks on all
radiographs. For mandibular position, crucial landmarks include Point B, Pogonion (Pog),
and Gonion (Go).

e Superimposition: Superimpose serial cephalograms on stable cranial base structures (e.qg.,
Sella-Nasion line) to accurately measure changes over time.

¢ Measurements:

o Horizontal Relapse: Measure the change in the anteroposterior position of Point B and
Pogonion relative to a vertical reference line (e.g., perpendicular to the S-N line at Sella).

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19138603/
https://pocketdentistry.com/14-stability-of-orthognathic-surgery/
https://pubmed.ncbi.nlm.nih.gov/19138603/
https://www.ejomr.org/JOMR/archives/2016/2/e5/v7n2e5.pdf
https://repository.ubn.ru.nl/bitstream/handle/2066/147484/147484.pdf?sequence=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Vertical Relapse: Measure the change in the vertical position of Menton (Me) and Gonion.

o Angular Relapse: Measure the change in the mandibular plane angle (e.g., SN-MP).

» Data Analysis: Calculate the mean and standard deviation of the changes between time
points (T3-T2 for short-term relapse, T4-T2 for long-term relapse). Use appropriate statistical
tests (e.g., paired t-test) to determine the significance of the relapse.

Protocol 2: Volumetric Analysis of Condylar Remodeling using CBCT

e Image Acquisition: Acquire Cone-Beam Computed Tomography (CBCT) scans at:
o T1: Pre-surgery
o T2: 1 week post-surgery
o T3: 1 year post-surgery

e Segmentation: Utilize 3D imaging software to segment the mandibular condyles from the
surrounding structures on all CBCT scans.

e Volume Calculation: Calculate the volume (in mm3) of each segmented condyle at each time
point.

e Analysis of Volumetric Change:
o Calculate the percentage change in condylar volume between T2 and T3.

o A postoperative decrease in condylar volume, particularly a reduction greater than 17% of
the original volume, has been correlated with significant skeletal relapse.[13]

o Correlation with Skeletal Relapse: Correlate the volumetric condylar changes with the
cephalometrically determined skeletal relapse to investigate the relationship between
condylar resorption and clinical outcomes.

Visualizations
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Caption: Logical relationship of factors contributing to relapse in high-angle BSSO.
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Caption: Experimental workflow for assessing long-term stability and condylar remodeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1252915?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

